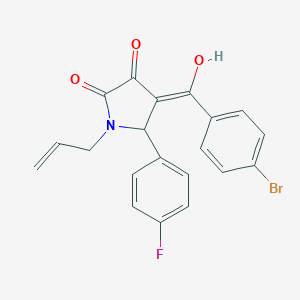
3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of cellular signaling pathways. This compound has been shown to have antioxidant properties, which may contribute to its ability to modulate oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain protein kinases, which are involved in cellular signaling pathways. Additionally, this compound has been shown to modulate oxidative stress and to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its ability to modulate specific biochemical pathways and its antioxidant properties. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one include further studies on its mechanism of action and potential applications in the treatment of various diseases. Additionally, research on the potential side effects and toxicity of this compound is needed to fully understand its safety profile. Finally, studies on the potential use of this compound in combination with other compounds or therapies may also be of interest.
Synthesemethoden
The synthesis of 3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-methoxybenzaldehyde and 2-thiophenecarboxylic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then hydrolyzed and decarboxylated to yield the final compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research are numerous. This compound has been studied for its effects on various biochemical pathways, including the inhibition of protein kinases and the modulation of oxidative stress.
Eigenschaften
Molekularformel |
C16H13NO4S |
|---|---|
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C16H13NO4S/c1-21-10-5-2-4-9(8-10)13-12(15(19)16(20)17-13)14(18)11-6-3-7-22-11/h2-8,13,19H,1H3,(H,17,20) |
InChI-Schlüssel |
SQWLABPJHLMXKZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282252.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282253.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282254.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282256.png)
![4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282258.png)
![1-allyl-4-(4-bromobenzoyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282259.png)


![methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate](/img/structure/B282264.png)
![4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282267.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282268.png)
![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282270.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282273.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282274.png)